molecular formula C6H12ClF2NO B15361900 trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride

trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride

Cat. No.: B15361900
M. Wt: 187.61 g/mol
InChI Key: YCZNBXSKUHPFKN-TYSVMGFPSA-N
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Description

trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: is a chemical compound characterized by its unique structure, which includes an amino group, two fluorine atoms, and a cyclohexanol ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride typically involves multiple steps, starting with the appropriate precursors. The reaction conditions often require the use of strong fluorinating agents and careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : Converting the amino group to an amine oxide.

  • Reduction: : Reducing the fluorine atoms to hydrogen atoms.

  • Substitution: : Replacing the fluorine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Production of cyclohexanol derivatives.

  • Substitution: : Generation of various substituted cyclohexanol derivatives.

Scientific Research Applications

trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorine atoms can influence the compound's reactivity and binding affinity. The exact mechanism may vary depending on the context of its application.

Comparison with Similar Compounds

trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: can be compared to other similar compounds, such as trans-4-Aminocyclohexanol and trans-2-Aminocyclohexanol . While these compounds share structural similarities, the presence of fluorine atoms in This compound imparts unique chemical properties and reactivity.

List of Similar Compounds

  • trans-4-Aminocyclohexanol

  • trans-2-Aminocyclohexanol

  • trans-4-Aminocyclohexanol hydrochloride

  • trans-2-Aminocyclohexanol hydrochloride

Properties

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

(1R,2R)-2-amino-4,4-difluorocyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-5(10)4(9)3-6;/h4-5,10H,1-3,9H2;1H/t4-,5-;/m1./s1

InChI Key

YCZNBXSKUHPFKN-TYSVMGFPSA-N

Isomeric SMILES

C1CC(C[C@H]([C@@H]1O)N)(F)F.Cl

Canonical SMILES

C1CC(CC(C1O)N)(F)F.Cl

Origin of Product

United States

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